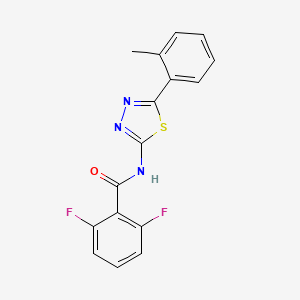

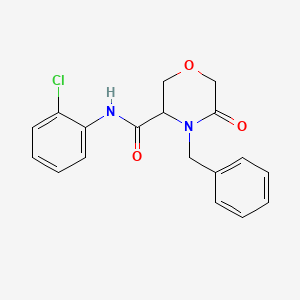

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

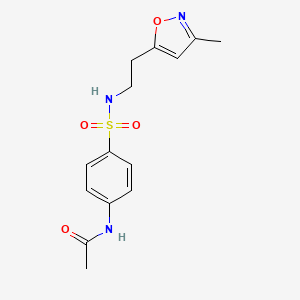

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery . It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. This compound could be pivotal in developing new medications with enhanced selectivity and potency.

Mechanism of Action

Target of Action

The primary target of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is the enzyme thymidylate synthase (TS). Thymidylate synthase plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

The compound acts as a competitive inhibitor of thymidylate synthase. By binding to the active site of the enzyme, it prevents the normal substrate (dUMP) from accessing the site, thereby inhibiting the production of dTMP. This inhibition leads to a depletion of thymidine triphosphate (TTP), which is necessary for DNA synthesis and repair .

Biochemical Pathways

The inhibition of thymidylate synthase disrupts the folate cycle, which is critical for the synthesis of purines and pyrimidines. This disruption leads to an imbalance in the nucleotide pool, causing DNA damage and triggering cell cycle arrest and apoptosis. The downstream effects include the activation of DNA damage response pathways and the induction of cell death mechanisms .

Pharmacokinetics

The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and effective therapeutic concentrations in target tissues .

properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN5O3/c13-8-5-15-10(16-6-8)21-9-1-3-17(7-9)12(20)18-4-2-14-11(18)19/h5-6,9H,1-4,7H2,(H,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIZPYGABUNZON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)N3CCNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)

![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)